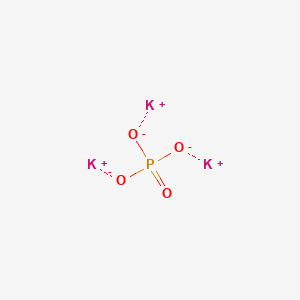
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride
Vue d'ensemble
Description
“O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride” is a chemical compound with the molecular formula C7H8Cl3NO . It is also known as Clorprenaline hydrochloride. This compound belongs to the class of beta-adrenergic agonists.
Synthesis Analysis
The synthesis of O-(halo-substituted benzyl) hydroxylamine derivatives, such as “O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride”, involves a simple one-pot preparation by O-benzylation of N-hydroxyurethane, followed by basic N-deprotection . The method is advantageous due to its chemo- and regio-selectivity in obtaining the desired O-benzyl hydroxylammonium salts in high yield, as well as the simplicity of the purification process .Molecular Structure Analysis
The molecular structure of “O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride” consists of 7 carbon atoms, 8 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of the compound is 228.5 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving “O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride” are not mentioned in the search results, it’s worth noting that hydroxylamine derivatives represent an important class of compounds due to their widespread use as synthetic intermediates .Applications De Recherche Scientifique
Synthesis of Hydroxylamines
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride: is utilized in the synthesis of hydroxylamines, which are valuable intermediates in organic synthesis. Hydroxylamines can be further transformed into oximes, nitriles, and acids, serving as key building blocks in the construction of complex molecules for pharmaceuticals and agrochemicals .
Reagent for Oxidation-Reduction Reactions
This compound acts as a reagent in redox reactions due to its ability to donate or accept an oxygen atom. It’s particularly useful in selective oxidation processes where a precise control of the reaction conditions is required to achieve the desired product .
Medicinal Chemistry
In medicinal chemistry, O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is explored for its potential therapeutic applications. Its derivatives have been studied for their antitubercular properties and their ability to lower cholesterol levels in blood .
Analytical Chemistry
The compound finds applications in analytical chemistry where it is used to prepare derivatives of compounds for better separation and detection. It can be used to modify the chemical properties of analytes to enhance their detectability in various spectroscopic methods .
Material Science
Researchers use this compound in material science to modify the surface properties of materials. By introducing hydroxylamine functional groups, they can alter the adhesion, wettability, and other surface characteristics of polymers and coatings .
Bioconjugation
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride: is employed in bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is essential in the development of biosensors and diagnostic assays .
Environmental Science
In environmental science, the compound is used in the study of soil and water remediation processes. Its reactivity with pollutants helps in understanding the mechanisms of degradation and the design of effective cleanup strategies .
Photocatalysis
Lastly, it serves as a precursor in the synthesis of photocatalysts. These photocatalysts are crucial for harnessing solar energy to drive chemical reactions, which is a growing field in the development of sustainable energy solutions .
Propriétés
IUPAC Name |
O-[(3,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUZSWJUEHCRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride | |
CAS RN |
15256-10-7 | |
| Record name | Hydroxylamine, O-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15256-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)


